molecular formula C12H15IN2O B12899400 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2-iodo-4-methylaniline CAS No. 782499-20-1

5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2-iodo-4-methylaniline

Cat. No.: B12899400
CAS No.: 782499-20-1
M. Wt: 330.16 g/mol
InChI Key: SBKDFHYRXXVGQG-UHFFFAOYSA-N
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Description

5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2-iodo-4-methylaniline is a halogenated aromatic compound featuring a substituted oxazoline ring. Its structure includes:

  • Methyl group at the 4-position of the aniline ring, contributing to steric and electronic modulation.
  • 4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl group, a bicyclic oxazoline moiety known for stabilizing metal complexes in catalysis .

This compound is of interest in medicinal chemistry and materials science due to its structural complexity and functional groups.

Properties

CAS No.

782499-20-1

Molecular Formula

C12H15IN2O

Molecular Weight

330.16 g/mol

IUPAC Name

5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-iodo-4-methylaniline

InChI

InChI=1S/C12H15IN2O/c1-7-4-9(13)10(14)5-8(7)11-15-12(2,3)6-16-11/h4-5H,6,14H2,1-3H3

InChI Key

SBKDFHYRXXVGQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=NC(CO2)(C)C)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-2-iodo-4-methylaniline typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the iodine and methylaniline groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-2-iodo-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The iodine atom can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups in place of the iodine atom.

Scientific Research Applications

5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-2-iodo-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the development of probes for biological imaging.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-2-iodo-4-methylaniline involves its interaction with specific molecular targets. The oxazole ring and iodine atom play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved often depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2-iodo-4-methylaniline and analogous compounds:

Property This compound 5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline 2-Iodo-4-methylaniline (Parent Compound)
Molecular Formula C₁₂H₁₅IN₂O C₉H₉BrN₂O C₇H₈IN
Molecular Weight (g/mol) ~354.17 ~257.09 ~233.05
Halogen Substituent Iodine (Electron-withdrawing, bulky) Bromine (Less bulky, moderate reactivity) Iodine
Oxazoline Substitution 4,4-Dimethyl group (enhanced steric hindrance) Unsubstituted dihydro-oxazoline Absent
Potential Applications Catalysis, ligand design Intermediate for Suzuki couplings Base for halogen exchange reactions

Key Findings:

Bromine in the analog offers faster reaction kinetics in cross-coupling but lower stability under harsh conditions.

Oxazoline Modifications :

  • The 4,4-dimethyl group in the target compound introduces steric bulk, which may hinder coordination to metal centers compared to the unsubstituted oxazoline in 5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline. This could reduce catalytic efficiency but improve selectivity in asymmetric synthesis.

Synthetic Versatility :

  • Both iodinated and brominated derivatives serve as intermediates in pharmaceutical synthesis. However, the iodine atom’s higher leaving-group tendency makes the target compound more reactive in nucleophilic aromatic substitution.

Biological Activity

The compound 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2-iodo-4-methylaniline is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including cytotoxicity, antimicrobial properties, and potential mechanisms of action, supported by various research findings and data tables.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.299 g/mol
  • CAS Number : 54595-98-1

The presence of the oxazole ring and iodine substituent suggests potential reactivity that may contribute to its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing oxazole rings have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
5aMCF-715.63
5bU-9370.12
5cA5492.78

These compounds exhibited greater cytotoxicity than doxorubicin, a commonly used chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by flow cytometry assays.

Antimicrobial Activity

The compound's structural analogs have also been evaluated for antimicrobial properties. Studies indicate that modifications in the oxazole ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These findings suggest that the introduction of electron-donating or withdrawing groups can significantly affect the antimicrobial efficacy of related compounds.

The exact mechanisms through which This compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication.
  • Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Apoptosis Induction : Evidence points towards a role in triggering apoptotic pathways in cancer cells.

Study on Cytotoxicity

A study published in MDPI examined various oxazole derivatives for their anticancer properties. Among these, a compound structurally related to This compound showed promising results against MCF-7 and U-937 cell lines with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

Study on Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives were tested against a panel of bacterial strains. The results indicated that compounds with specific substitutions on the oxazole ring exhibited enhanced activity against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2-iodo-4-methylaniline, and what purification methods ensure high yield?

  • Methodology : A common approach involves coupling iodinated aniline derivatives with pre-synthesized oxazole moieties. For oxazole synthesis, cyclization of thioamides or amidines with α-halo ketones is effective. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from a DMF-EtOH (1:1) mixture to remove polar byproducts .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane:EtOAc 3:1). The iodine substituent may require inert conditions (argon atmosphere) to prevent oxidative side reactions.

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of the compound?

  • Methodology :

  • IR : Validate the oxazole ring via C=N stretching (~1650–1680 cm⁻¹) and N–C–O vibrations (~1250 cm⁻¹) .
  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for the aniline ring), methyl groups on the oxazole (singlets at δ 1.2–1.5 ppm), and the NH₂ group (broad singlet at δ 4.5–5.5 ppm, exchangeable with D2O) .
  • ¹³C NMR : Oxazole carbons appear at δ 78–95 ppm, while the iodo-substituted aromatic carbon resonates at δ 95–100 ppm .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound, particularly regarding oxazole ring conformation?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is critical. For example, oxazole rings in similar compounds exhibit envelope conformations with C–C–N–C torsion angles of 5–15°, confirmed by SHELX-refined anisotropic displacement parameters .
  • Data Contradictions : Discrepancies between NMR and XRD data may arise from dynamic effects in solution (e.g., ring puckering). Validate using variable-temperature NMR or DFT calculations .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what catalysts optimize these transformations?

  • Methodology : The iodo group acts as a superior leaving group compared to bromo/chloro analogues. Use Pd(PPh₃)₄ (2–5 mol%) with K2CO3 in THF/H2O (3:1) at 80°C for Suzuki couplings. Monitor regioselectivity via LC-MS to detect potential aryl-iodide retention .
  • Challenges : Steric hindrance from the 4-methyl group may reduce coupling efficiency. Mitigate by employing bulky ligands (e.g., XPhos) or microwave-assisted heating .

Q. What computational methods predict the compound’s electronic properties and ligand behavior in coordination chemistry?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-rich oxazole nitrogen sites. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as biofilm inhibitors .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine force fields. For coordination polymers, analyze Ag–N bond lengths (~2.1–2.3 Å) and angles (170–175°) from XRD data .

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